molecular formula C23H25N7O2 B2878409 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide CAS No. 1171199-40-8

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2878409
CAS No.: 1171199-40-8
M. Wt: 431.5
InChI Key: KXAIQKUXTZKBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino and methylamino groups at positions 3 and 5, respectively. The pyrazole ring is further functionalized with a 1,2,4-oxadiazol-5-yl group linked to an o-tolyl (ortho-methylphenyl) moiety at position 2. The acetamide side chain is attached to a 3-ethylphenyl group.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-4-15-9-7-10-16(12-15)26-18(31)13-30-20(24)19(22(25-3)28-30)23-27-21(29-32-23)17-11-6-5-8-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAIQKUXTZKBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide is a complex organic molecule that features multiple bioactive moieties, including oxadiazole and pyrazole rings. These structural components suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on various research findings, including molecular docking studies, enzyme inhibition assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_6O, with a molecular weight of approximately 396.47 g/mol. Its structure includes:

  • Oxadiazole ring : Known for diverse biological activities.
  • Pyrazole ring : Often involved in drug development due to its pharmacological properties.
  • Acetamide group : Contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Enzyme Inhibition

Research has shown that compounds containing oxadiazole and pyrazole moieties can act as inhibitors of various enzymes. For instance:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Molecular docking studies indicate that derivatives similar to this compound have shown significant binding affinities towards these enzymes, which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of AChE is particularly noteworthy as it enhances acetylcholine levels in the brain, potentially improving cognitive function .
CompoundAChE IC50 (µM)BChE IC50 (µM)
5-Aryl-1,3,4-oxadiazol-2-amines12.8 - 99.2Not specified
2-(5-amino...acetamideTBDTBD

2. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The presence of the oxadiazole ring has been linked to enhanced radical scavenging activity, which can mitigate oxidative stress-related damage in cells .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The oxadiazole derivatives have been recognized for their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds:

Case Study 1: Synthesis and Evaluation

In a study published in ACS Omega, researchers synthesized various oxadiazole derivatives and assessed their biological activities. Among these, certain derivatives showed promising results as dual inhibitors of AChE and BChE with IC50 values ranging from 12.8 µM to 99.2 µM .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications at specific positions on the pyrazole or oxadiazole rings could significantly enhance biological activity. For example, substituents that increase lipophilicity or hydrogen bonding potential often correlate with improved enzyme inhibition .

Molecular Docking Studies

Computational studies using molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies suggest that modifications to the acetamide group can optimize binding interactions with target enzymes, enhancing therapeutic efficacy while potentially reducing toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues Identified

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
  • Differences: Oxadiazole substituent: 4-methoxyphenyl instead of o-tolyl. Pyrazole substitution: Methylsulfanyl (SMe) at position 3 vs. methylamino (NHMe) in the target compound. Acetamide side chain: 2-chloro-4-methylphenyl vs. 3-ethylphenyl.
Compound B : 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
  • Differences :
    • Core heterocycle : 1,2,4-triazole instead of pyrazole.
    • Substituents : Sulfanyl linkage and 3-methylphenyl group on the triazole.
    • Acetamide group : 5-chloro-2-methylphenyl vs. 3-ethylphenyl.

Comparative Analysis of Structural Features

Feature Target Compound Compound A Compound B
Core heterocycle Pyrazole Pyrazole 1,2,4-Triazole
Position 3 substituent Methylamino (NHMe) Methylsulfanyl (SMe) Sulfanyl linkage
Oxadiazole/Triazole 3-(o-tolyl)-1,2,4-oxadiazole 3-(4-methoxyphenyl)-1,2,4-oxadiazole 3-(3-methylphenyl)-1,2,4-triazole
Acetamide substituent 3-ethylphenyl 2-chloro-4-methylphenyl 5-chloro-2-methylphenyl
Key Implications :

Electron-Donating vs. Compound B’s 3-methylphenyl on the triazole may reduce polarity, favoring membrane permeability .

Substituent Effects on Reactivity: The methylamino group in the target compound could participate in hydrogen bonding, unlike the methylsulfanyl group in Compound A, which may enhance metabolic stability but reduce polar interactions .

Acetamide Side Chain Variations :

  • The 3-ethylphenyl group in the target compound likely improves metabolic stability compared to the chloro-substituted phenyl groups in Compounds A and B, which may confer higher toxicity risks .

Pharmacological and Physicochemical Considerations

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Solubility: The target compound’s ethylphenyl and methylamino groups may enhance aqueous solubility relative to Compounds A and B, which contain chloro substituents (known to reduce solubility) .
  • Binding Affinity : The o-tolyl group’s steric bulk could improve selectivity for hydrophobic binding pockets compared to Compound A’s planar 4-methoxyphenyl .
  • Metabolic Stability: Methylamino and ethylphenyl groups are less prone to oxidative metabolism than methylsulfanyl and chlorophenyl groups, suggesting a longer half-life for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.